molecular formula C13H17FN2O4S B7575242 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid

2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid

Katalognummer B7575242
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: HHWVGSZTCVBGOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid, also known as PF-06463922, is a small molecule drug that has been developed as a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid exerts its antitumor effects by selectively inhibiting the activity of c-Met, a receptor tyrosine kinase that plays a critical role in cancer cell growth, survival, and metastasis. By inhibiting c-Met, 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid blocks the downstream signaling pathways that promote cancer cell growth and survival, and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid has been shown to have other biochemical and physiological effects. For example, this drug has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune response, which may contribute to its antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid is its potency and selectivity for c-Met, which makes it a valuable tool for studying the role of c-Met in cancer biology. However, one limitation of this drug is its relatively short half-life, which may require frequent dosing in preclinical studies.

Zukünftige Richtungen

There are several potential future directions for the development of 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid. One area of interest is the combination of this drug with other targeted therapies or chemotherapy agents, which may enhance its antitumor activity. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid, which may improve patient selection for clinical trials. Finally, the development of more potent and selective c-Met inhibitors may lead to the development of more effective therapies for cancer.

Synthesemethoden

The synthesis of 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-fluoro-5-nitrobenzoic acid, which is then converted into the corresponding amine by reduction with lithium aluminum hydride. The amine is then reacted with 4-methylpiperidine and sulfonyl chloride to yield the final product, 2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in various types of cancer, including lung cancer, breast cancer, and gastric cancer. In addition, this drug has been shown to inhibit the growth and metastasis of cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy.

Eigenschaften

IUPAC Name

2-fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-9-4-6-16(7-5-9)21(19,20)15-10-2-3-12(14)11(8-10)13(17)18/h2-3,8-9,15H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWVGSZTCVBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.